molecular formula C24H23N3O4S2 B5527236 N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)-N-phenylbenzenesulfonamide

N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)-N-phenylbenzenesulfonamide

Cat. No. B5527236
M. Wt: 481.6 g/mol
InChI Key: NWVKHQSNVVSPBO-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves reactions between benzenesulfonamides and various reactants under specific conditions. For example, Layman et al. (2005) describe the synthesis of 2H-1,2-benzothiazine 1,1-dioxides via heteroannulation reactions of 2-iodobenzenesulfonamide with ketone enolates under S(RN)1 conditions, showcasing the complexity and variety of synthetic routes possible for sulfonamide derivatives [Layman et al., 2005].

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives often exhibits interesting features such as intramolecular hydrogen bonds and specific conformational arrangements. Purandara et al. (2018) investigated the crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, providing insights into the conformational preferences and hydrogen-bonding patterns of these molecules, which are crucial for understanding the molecular structure of complex sulfonamides [Purandara et al., 2018].

Chemical Reactions and Properties

Sulfonamide compounds engage in a variety of chemical reactions, including intramolecular arylation, cyclization, and complexation reactions. For instance, Kisseljova et al. (2014) demonstrated the base-mediated intramolecular sp3 C-arylation of N-benzyl-2-nitrobenzenesulfonamides, leading to benzhydrylamines, highlighting the reactivity of sulfonamides toward forming complex nitrogenous heterocycles [Kisseljova et al., 2014].

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. The crystal structure of sulfonamide compounds, as discussed by Kumar et al. (2016), can reveal detailed information about the compound's stability, solubility, and potential intermolecular interactions, which are essential for the development of pharmaceutical agents [Kumar et al., 2016].

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including their reactivity, potential as ligands in metal complexes, and interactions with biological targets, are areas of significant interest. Thangjam et al. (2010) conducted potentiometric studies on the complexation reactions of N-(2,2-[1-(3-Aminophenyl)ethylidene]hydrazino-2-oxoethyl)benzamide with various metal ions, demonstrating the compound's ability to form stable metal complexes, which could be relevant for understanding the chemical properties of similar sulfonamide compounds [Thangjam et al., 2010].

properties

IUPAC Name

2-[N-(benzenesulfonyl)anilino]-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c28-24(26-25-15-19-11-13-21(14-12-19)31-22-17-32-18-22)16-27(20-7-3-1-4-8-20)33(29,30)23-9-5-2-6-10-23/h1-15,22H,16-18H2,(H,26,28)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVKHQSNVVSPBO-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)OC2=CC=C(C=C2)C=NNC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CS1)OC2=CC=C(C=C2)/C=N/NC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl-N-({N'-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.